[(3-Chloro-2-fluorophenyl)methyl](2-methylbutan-2-yl)amine
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Overview
Description
(3-Chloro-2-fluorophenyl)methylamine is an organic compound that features a complex structure with both chloro and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 2-methyl-2-aminobutane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new compounds with different substituents on the phenyl ring.
Scientific Research Applications
(3-Chloro-2-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Chloro-2-fluorophenyl)methylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methylphenyl)methylamine
- (2-Chloro-4-fluorophenyl)methylamine
Uniqueness
(3-Chloro-2-fluorophenyl)methylamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H17ClFN |
---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(3-chloro-2-fluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17ClFN/c1-4-12(2,3)15-8-9-6-5-7-10(13)11(9)14/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
AFNXVVHFUYMXML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
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